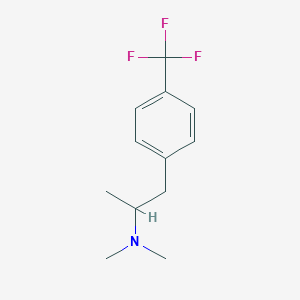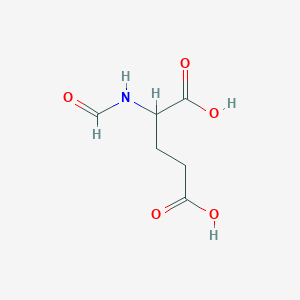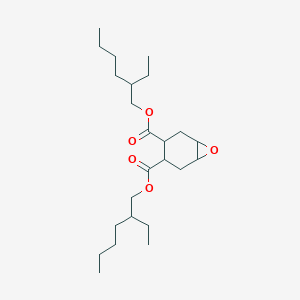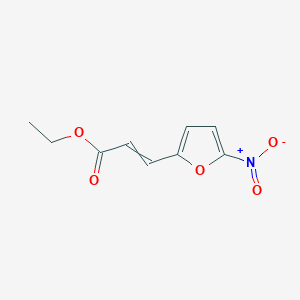
Ethyl 3-(5-nitro-2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-nitro-2-furyl)acrylate, also known as ENFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENFA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 237.19 g/mol.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the activation of signaling pathways such as MAPK and NF-κB, which are involved in cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to have various biochemical and physiological effects on cells and organisms. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can lead to their death. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the growth and virulence of fungal and bacterial pathogens, which can prevent infections. In plants, Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to enhance their growth and resistance to stressors such as drought and pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(5-nitro-2-furyl)acrylate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it accessible to researchers. Ethyl 3-(5-nitro-2-furyl)acrylate also exhibits strong fluorescence properties, which can be used for imaging and sensing applications. However, Ethyl 3-(5-nitro-2-furyl)acrylate has some limitations such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Direcciones Futuras
There are several future directions for research on Ethyl 3-(5-nitro-2-furyl)acrylate. One direction is to further investigate its potential use as a plant growth regulator and its ability to induce systemic acquired resistance in plants. Another direction is to explore its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate and its potential applications in medicine.
Métodos De Síntesis
Ethyl 3-(5-nitro-2-furyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 5-nitrofurfural and ethyl acrylate in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of the synthesis reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-nitro-2-furyl)acrylate has potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its anticancer, antifungal, and antibacterial properties. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
In agriculture, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a plant growth regulator. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to increase the growth and yield of various crops such as wheat, rice, and maize. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its ability to induce systemic acquired resistance in plants, which can enhance their resistance to pathogens and pests.
In materials science, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to exhibit strong fluorescence properties, which can be used for imaging and sensing applications. Ethyl 3-(5-nitro-2-furyl)acrylate has also been used as a precursor for the synthesis of functional materials such as polymeric nanoparticles and metal-organic frameworks.
Propiedades
Número CAS |
1874-12-0 |
|---|---|
Nombre del producto |
Ethyl 3-(5-nitro-2-furyl)acrylate |
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
ethyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9NO5/c1-2-14-9(11)6-4-7-3-5-8(15-7)10(12)13/h3-6H,2H2,1H3/b6-4+ |
Clave InChI |
WGROOPOBLKUOMN-GQCTYLIASA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Otros números CAS |
1874-12-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2.2]Paracyclophane](/img/structure/B167438.png)
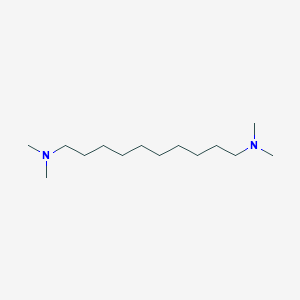
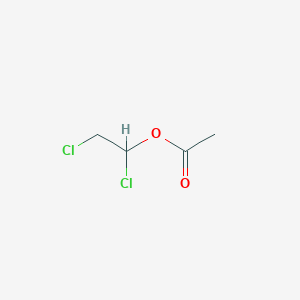
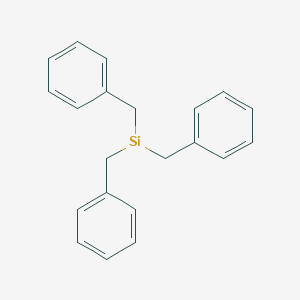
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
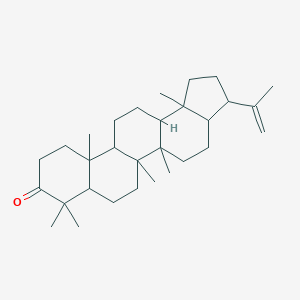
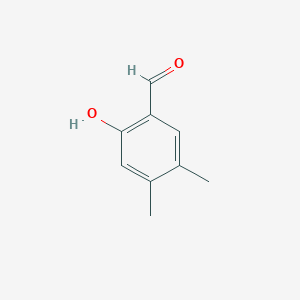
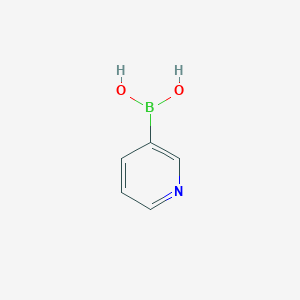
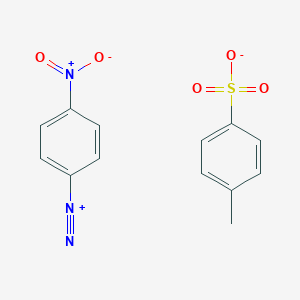
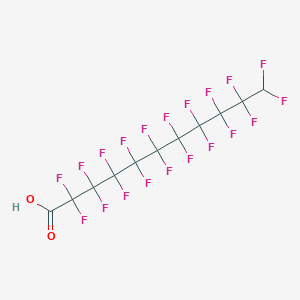
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
